4-[N-(BENZENESULFONYL)BENZAMIDO]NAPHTHALEN-1-YL BENZOATE
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Overview
Description
4-[N-(BENZENESULFONYL)BENZAMIDO]NAPHTHALEN-1-YL BENZOATE is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety, a benzenesulfonyl group, and a naphthalen-1-yl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid 4-(benzenesulfonyl-benzoyl-amino)-naphthalen-1-yl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.
Acylation Reaction: The benzenesulfonyl chloride is then reacted with benzoic acid to form benzenesulfonyl benzoic acid.
Amidation: The benzenesulfonyl benzoic acid is then reacted with naphthalen-1-amine to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of benzoic acid 4-(benzenesulfonyl-benzoyl-amino)-naphthalen-1-yl ester may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[N-(BENZENESULFONYL)BENZAMIDO]NAPHTHALEN-1-YL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted esters or amides.
Scientific Research Applications
4-[N-(BENZENESULFONYL)BENZAMIDO]NAPHTHALEN-1-YL BENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid 4-(benzenesulfonyl-benzoyl-amino)-naphthalen-1-yl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid 2-(benzenesulfonyl-benzoyl-amino)-phenyl ester
- Ethyl 4-{[4-(phenylsulfonyl)benzoyl]amino}benzoate
Uniqueness
4-[N-(BENZENESULFONYL)BENZAMIDO]NAPHTHALEN-1-YL BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthalen-1-yl ester group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C30H21NO5S |
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Molecular Weight |
507.6g/mol |
IUPAC Name |
[4-[benzenesulfonyl(benzoyl)amino]naphthalen-1-yl] benzoate |
InChI |
InChI=1S/C30H21NO5S/c32-29(22-12-4-1-5-13-22)31(37(34,35)24-16-8-3-9-17-24)27-20-21-28(26-19-11-10-18-25(26)27)36-30(33)23-14-6-2-7-15-23/h1-21H |
InChI Key |
CPXCYRLXGVBUOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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